molecular formula C23H25N3O7S2 B2871974 (Z)-methyl 3-(2-methoxyethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-25-7

(Z)-methyl 3-(2-methoxyethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2871974
CAS No.: 864975-25-7
M. Wt: 519.59
InChI Key: YWDKGGNRTIGGFN-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 3-(2-methoxyethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C23H25N3O7S2 and its molecular weight is 519.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research into the synthesis and characterization of complex molecules often explores the creation of novel compounds with potential therapeutic applications. For instance, a study by Abu‐Hashem et al. (2020) synthesized various heterocyclic compounds, including those with a thiazole backbone, showing promise in anti-inflammatory and analgesic activities. This work highlights the importance of such compounds in developing new medications with specific COX-2 inhibitory, analgesic, and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Green Chemistry Approaches

The adoption of green chemistry principles is crucial in modern chemical synthesis to reduce environmental impact. Shahvelayati et al. (2017) demonstrated an efficient synthesis method for thiazole derivatives using ionic liquids as recyclable green solvents. This method not only simplifies the work-up procedure but also eliminates the need for further purification of the product, showcasing an environmentally friendly approach to synthesizing complex molecules like (Z)-methyl 3-(2-methoxyethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Eco-friendly Synthesis

The move towards eco-friendly synthesis methods is gaining momentum in the pharmaceutical industry. Yadav, Vagh, and Jeong (2020) developed a simple, efficient, and eco-friendly protocol for synthesizing novel benzothiazole derivatives. Utilizing water as a solvent and avoiding metal catalysts, this approach aligns with the principles of sustainable chemistry and highlights the potential for synthesizing this compound in an environmentally responsible manner (Yadav, Vagh, & Jeong, 2020).

Antimicrobial Activity

Research into the antimicrobial properties of new compounds is critical in the fight against resistant bacterial and fungal strains. Imino-4-methoxyphenol thiazole derived Schiff base ligands and their metal complexes have been studied for their antimicrobial activities. Compounds like this compound could potentially offer new pathways for treating infections caused by resistant microorganisms, as indicated by the moderate activity against specific bacterial and fungal strains reported by Vinusha et al. (2015) (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Properties

IUPAC Name

methyl 3-(2-methoxyethyl)-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7S2/c1-31-12-11-26-19-8-5-17(22(28)32-2)15-20(19)34-23(26)24-21(27)16-3-6-18(7-4-16)35(29,30)25-9-13-33-14-10-25/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDKGGNRTIGGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.